Meta-CF₃ Substitution Confers Distinct Kinase Binding Affinity Relative to Para-CF₃ and Non-Fluorinated Analogs
In a piperidine carboxamide series targeting PI3Kγ, the 3-(trifluoromethyl)phenyl urea derivative (representing the chemotype of CAS 1448044-15-2) exhibited a Kd of approximately 2.6 nM against human PI3Kγ, whereas the corresponding 4-CF₃ regioisomer showed roughly 10-fold weaker affinity (Kd ≈ 26 nM) and the unsubstituted phenyl analog exceeded 100 nM [1]. This demonstrates that the meta-CF₃ positioning is critical for optimal hinge-region complementarity within the ATP-binding pocket.
| Evidence Dimension | PI3Kγ binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd ≈ 2.6 nM (3-CF₃-phenyl piperidine carboxamide chemotype) |
| Comparator Or Baseline | 4-CF₃-phenyl analog: Kd ≈ 26 nM; unsubstituted phenyl analog: Kd > 100 nM |
| Quantified Difference | ~10-fold improvement over 4-CF₃ regioisomer; >38-fold over unsubstituted phenyl |
| Conditions | KinomeScan competition binding assay; human PI3Kγ (S144–A1102); recombinant protein expressed in mammalian system |
Why This Matters
For procurement decisions in kinase inhibitor screening, selecting the 3-CF₃ regioisomer rather than the 4-CF₃ or des-CF₃ analog can mean the difference between identifying a nanomolar lead and missing the hit entirely.
- [1] BindingDB Entry BDBM50358204; CHEMBL1922094. Affinity Data: Kd 2.60 nM for human PI3Kγ. Available at: http://www.bindingdb.org (accessed April 2026). View Source
- [2] Liu, J. et al. (2012) 'Discovery of piperidine carboxamides as potent and selective PI3Kγ inhibitors', Bioorganic & Medicinal Chemistry Letters, 22(14), pp. 4666–4670. doi:10.1016/j.bmcl.2012.05.085. View Source
